N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide
Description
N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide is a synthetic organic compound that features a unique combination of a fluoro-substituted thienopyran ring and a but-2-ynamide moiety
Properties
IUPAC Name |
N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S/c1-2-3-12(15)14-7-9-8-6-11(13)17-10(8)4-5-16-9/h6,9H,4-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNUVHXFASYNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1C2=C(CCO1)SC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve large-scale production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyran derivatives and fluoro-substituted heterocycles. Examples include:
- Thieno[3,2-c]pyran derivatives with different substituents.
- Fluoro-substituted pyran compounds .
Uniqueness
N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide is unique due to its specific combination of a fluoro-substituted thienopyran ring and a but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
